molecular formula C8H9N5S B13312885 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole

4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole

Cat. No.: B13312885
M. Wt: 207.26 g/mol
InChI Key: OYNXQPMWEYRJAD-UHFFFAOYSA-N
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Description

4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that features a unique fusion of imidazo[4,5-c]pyridine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with thiocarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.

    Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with appropriate nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is unique due to the combination of the imidazo[4,5-c]pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)thiadiazole

InChI

InChI=1S/C8H9N5S/c1-2-9-8(6-3-14-13-12-6)7-5(1)10-4-11-7/h3-4,8-9H,1-2H2,(H,10,11)

InChI Key

OYNXQPMWEYRJAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CSN=N3

Origin of Product

United States

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